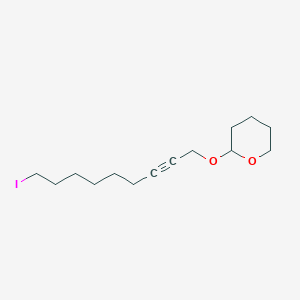
2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran involves several steps. The synthetic route typically includes the reaction of 9-iodonon-2-yne with tetrahydro-2H-pyran under specific conditions to form the desired product . The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for research purposes .
Chemical Reactions Analysis
2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
2-((9-Iodonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran can be compared with other similar compounds, such as:
- 2-((9-Bromonon-2-yn-1-yl)oxy)tetrahydro-2H-pyran
- 2-((9-Chloronon-2-yn-1-yl)oxy)tetrahydro-2H-pyran
- 2-((9-Fluoronon-2-yn-1-yl)oxy)tetrahydro-2H-pyran
These compounds share similar structures but differ in the halogen atom attached to the non-2-yne group . The uniqueness of this compound lies in its specific iodine atom, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
2-(9-iodonon-2-ynoxy)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23IO2/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h14H,1-4,6-7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJVCXXIEDQZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCCCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














